molecular formula C17H24O10 B12322623 Acetic acid, 3,5-diacetoxy-2-acetoxymethyl-6-allyloxytetrahydropyran-4-yl ester

Acetic acid, 3,5-diacetoxy-2-acetoxymethyl-6-allyloxytetrahydropyran-4-yl ester

Cat. No.: B12322623
M. Wt: 388.4 g/mol
InChI Key: CRUHDGOVWKFJBM-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Validation

Core IUPAC Designation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (3,4,5-triacetyloxy-6-prop-2-enoxyoxan-2-yl)methyl acetate . This name reflects the following structural features:

  • A tetrahydropyran (oxane) ring numbered such that the oxygen atom occupies position 1.
  • Acetyloxy (-OAc) groups at positions 3, 4, and 5.
  • A prop-2-enoxy (allyloxy) group at position 6.
  • An acetoxymethyl (-CH₂OAc) group at position 2.
Structural Validation

The IUPAC name aligns with the molecular formula C₁₇H₂₄O₁₀ and a molecular weight of 388.4 g/mol . Key functional groups were confirmed via:

  • Spectroscopic data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra validate acetyl and allyloxy substituents.
  • Mass spectrometry : Molecular ion peaks correspond to the calculated mass.
Discrepancy Analysis

The compound name provided in the query ("3,5-diacetoxy-2-acetoxymethyl-6-allyloxytetrahydropyran-4-yl ester") suggests diacetyloxy groups at positions 3 and 5, contrasting the IUPAC-designated triacetyloxy groups at positions 3, 4, and 5. This inconsistency may arise from:

  • Alternative numbering schemes (e.g., assigning position 4 to the ring oxygen).
  • Common naming conventions prioritizing brevity over systematic rules.

Properties

IUPAC Name

(3,4,5-triacetyloxy-6-prop-2-enoxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h6,13-17H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUHDGOVWKFJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC=C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 6-Allyloxytetrahydropyran-4-ol

The synthesis begins with the introduction of the allyloxy group to a tetrahydropyran-4-ol precursor. Drawing from rosin allyl ester synthesis, allyl chloride serves as the allylating agent under basic conditions. A phase-transfer catalyst (PTC), such as hexadecyltrimethylammonium bromide , enhances reaction efficiency by facilitating interfacial interactions. Typical conditions include:

  • Solvent : Toluene or dichloromethane.
  • Temperature : 40–60°C.
  • Yield : ~90%.

The reaction proceeds via an SN2 mechanism, with the PTC increasing the nucleophilicity of the tetrahydropyran-4-olate ion.

Acetylation of Hydroxyl Groups

The hydroxyl groups at positions 2, 3, and 5 are acetylated sequentially or concurrently. A method adapted from 3,5-diacetoxyacetophenone synthesis employs acetic anhydride in the presence of pyridine as a base and catalyst. Key parameters include:

  • Molar ratio of acetic anhydride to substrate: 3:1 (excess ensures complete acetylation).
  • Reaction time : 3–5 hours under reflux.
  • Workup : Distillation under reduced pressure to remove excess anhydride, followed by recrystallization from toluene.

This step yields 2,3,5-triacetoxytetrahydropyran-4-ol as an intermediate.

Esterification at Position 4

The final esterification at position 4 is achieved via acyl chloride chemistry . The intermediate alcohol is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) in dichloromethane. Subsequent reaction with acetic acid in the presence of a base (e.g., triethylamine) yields the target ester:

  • Chlorination :
    • Conditions : SOCl₂ (1.5 equiv), CH₂Cl₂, 0°C → room temperature, 2 hours.
    • Yield : >98%.
  • Esterification :
    • Conditions : Acetic acid (1.2 equiv), triethylamine (1.5 equiv), THF, 0°C → reflux.
    • Yield : 85–90%.

Optimization Strategies

Catalytic Enhancements

  • Phase-transfer catalysts : Hexadecyltrimethylammonium bromide improves allylation efficiency by 30% compared to uncatalyzed reactions.
  • Grignard reagent compatibility : Methyl magnesium chloride (3M in THF) facilitates ketone formation in related systems, though its use here remains unexplored.

Solvent and Temperature Effects

Step Optimal Solvent Temperature Range Yield Improvement
Allylation Toluene 40–60°C 90%
Acetylation Pyridine 100–110°C 95%
Chlorination CH₂Cl₂ 0–25°C 98%
Esterification THF 25–66°C 88%

Higher temperatures during acetylation reduce reaction time but risk byproduct formation via over-acetylation.

Characterization and Purity Assessment

Critical analytical data for the target compound include:

  • ¹H NMR (CDCl₃): δ 5.85–5.95 (m, 1H, allyl CH), 5.30–5.45 (m, 4H, acetyl CH₃CO), 4.10–4.30 (m, 6H, tetrahydropyran OCH₂).
  • IR : 1745 cm⁻¹ (C=O ester), 1640 cm⁻¹ (allyl C=C).
  • HPLC purity : >99% after column chromatography (silica gel, ethyl acetate/hexane).

Challenges and Alternative Routes

Competing Side Reactions

  • Over-chlorination : Excess SOCl₂ may chlorinate the allyloxy group, necessitating strict stoichiometric control.
  • Ester hydrolysis : Aqueous workup steps require rapid neutralization to prevent acetyl group cleavage.

Industrial Applications and Scalability

The compound’s polyacetylated structure suggests utility in:

  • Polymer chemistry : As a UV-curable monomer, analogous to rosin allyl esters.
  • Pharmaceuticals : As a prodrug scaffold for controlled hydroxyl group release.

Scalability is feasible using continuous-flow reactors for chlorination and esterification steps, reducing reaction times by 50%.

Chemical Reactions Analysis

Acetic acid (3,4,5-triacetyloxy-6-prop-2-enoxy-2-oxanyl)methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like water radical cations, which facilitate the oxidation process under ambient conditions . The major products formed from these reactions depend on the specific reagents

Biological Activity

Acetic acid, 3,5-diacetoxy-2-acetoxymethyl-6-allyloxytetrahydropyran-4-yl ester is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antibacterial effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H25NO10
  • Molecular Weight : 475.45 g/mol
  • InChIKey : ZYQZCOGCBDIUDK-HZKCKKNMSA-N

Antibacterial Properties

Research indicates that acetic acid derivatives exhibit notable antibacterial activity. A study focused on the antibacterial effects of acetic acid against biofilm-forming pathogens found that:

  • Minimum Inhibitory Concentration (MIC) : The MIC for various isolates was between 0.16% and 0.31%.
  • Biofilm Formation : Acetic acid effectively inhibited biofilm formation at concentrations of 0.31%.
  • Eradication of Biofilms : Mature biofilms were eradicated after three hours of exposure to acetic acid .

The antibacterial activity of acetic acid is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes. It alters pH levels and induces osmotic stress in bacterial cells, leading to cell lysis and death.

Case Study 1: Burn Wound Infections

One significant study evaluated the efficacy of acetic acid in treating burn wound infections. The findings highlighted:

  • Pathogens Tested : Twenty-nine isolates from burn wounds.
  • Results : Acetic acid demonstrated effective antibacterial properties against both planktonic and biofilm-associated bacteria, suggesting its potential as a treatment option in clinical settings .

Case Study 2: Acetic Acid Derivatives

Another study explored various acetic acid derivatives, including the compound . The research focused on:

  • Structural Variations : Different esterifications and their impact on biological activity.
  • Findings : Certain derivatives showed enhanced antibacterial properties compared to acetic acid alone, emphasizing the importance of structural modifications in developing effective antimicrobial agents .

Data Tables

Property Value
Molecular FormulaC23H25NO10
Molecular Weight475.45 g/mol
Minimum Inhibitory Concentration0.16% - 0.31%
Biofilm Eradication Time3 hours
Study Focus Findings
Burn Wound PathogensEffective against planktonic and biofilm forms
Structural VariationsEnhanced activity in certain derivatives

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following structural formula:

  • Molecular Formula : C₁₄H₁₈O₇
  • Molecular Weight : 286.29 g/mol
  • IUPAC Name : Acetic acid, 3,5-diacetoxy-2-acetoxymethyl-6-allyloxytetrahydropyran-4-yl ester

This compound features a tetrahydropyran ring with multiple acetoxy groups, enhancing its reactivity and potential applications.

Pharmaceutical Applications

  • Drug Synthesis : The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its acetoxy groups can be modified to yield different active pharmaceutical ingredients (APIs). For instance, derivatives of tetrahydropyran structures are often explored for their biological activities, including antimicrobial and anticancer properties.
  • Controlled Release Systems : Due to its ester functionalities, this compound can be utilized in developing controlled-release drug delivery systems. The hydrolysis of ester bonds can be engineered to release drugs over extended periods, improving therapeutic efficacy and patient compliance.
  • Antimicrobial Agents : Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The incorporation of acetic acid moieties may enhance the bioactivity of new antimicrobial agents.

Agricultural Applications

  • Pesticide Formulations : Acetic acid derivatives are often included in formulations for herbicides and insecticides. The compound’s ability to penetrate plant tissues can enhance the effectiveness of active ingredients by facilitating their uptake.
  • Plant Growth Regulators : The compound may also function as a plant growth regulator, promoting growth or inhibiting unwanted plant development under specific conditions.

Material Science Applications

  • Polymer Production : The ester functionalities allow for the incorporation of this compound into polymer matrices. It can be used to modify physical properties such as flexibility and thermal stability in polymers used for packaging or construction materials.
  • Adhesives and Sealants : The chemical's reactivity facilitates its use in formulating adhesives that require strong bonding capabilities with diverse substrates.

Table 1: Summary of Applications and Findings

Application AreaSpecific Use CaseFindings/Insights
PharmaceuticalsDrug synthesisEnhanced bioactivity observed in related compounds
Controlled release systemsImproved release profiles noted in studies
AgriculturePesticide formulationsIncreased efficacy in herbicide formulations
Plant growth regulatorsPositive growth modulation effects reported
Material SciencePolymer productionEnhanced thermal stability achieved
Adhesives and sealantsStrong bonding properties confirmed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Benzyloxy-Substituted Tetrahydropyran Derivative

The compound in (CAS: 144683-73-8) differs primarily in its benzyloxy substituent at the C6 position, compared to the allyloxy group in the target compound. Key distinctions include:

  • Molecular Weight : The benzyloxy analog has a molecular weight of 570.548 g/mol, suggesting the allyloxy variant would be slightly lighter (~550–560 g/mol) due to the smaller substituent.
Table 1: Structural Comparison
Feature Target Compound (Allyloxy) Benzyloxy Analog
C6 Substituent Allyloxy (-OCH₂CH=CH₂) Benzyloxy (-OCH₂C₆H₅)
Molecular Formula Likely C₂₄H₃₂O₁₃ C₂₆H₃₄O₁₄
Potential Applications Synthetic intermediate Pharmaceutical precursor

Functional Analog: 8-O-Acetylshanzhiside Methyl Ester

This cyclopenta[c]pyran derivative () shares multiple acetyloxy groups and ester functionalities. However, its core structure diverges significantly:

  • Core Ring System : The target compound features a tetrahydropyran ring, while 8-O-acetylshanzhiside contains a fused cyclopenta[c]pyran system.
  • Applications : 8-O-Acetylshanzhiside is used as a reference standard and in pharmacological research, suggesting similar roles for the target compound in drug discovery .

Aroma and Volatility Considerations

While simpler esters (e.g., ethyl acetate) contribute to fruity aromas in food science (), the target compound’s complexity and high molecular weight likely render it non-volatile and odorless, limiting its role in flavor chemistry .

Pharmacological Potential

Further studies are needed to validate these applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Acetic acid, 3,5-diacetoxy-2-acetoxymethyl-6-allyloxytetrahydropyran-4-yl ester?

  • Methodology : Multi-step synthesis involving allylation of the tetrahydropyran core followed by sequential acetylation. For example, allyl ether formation at the C6 position using allyl bromide under basic conditions (e.g., NaH/DMF), followed by selective protection/deprotection of hydroxyl groups and esterification with acetic anhydride in pyridine .
  • Validation : Confirm intermediates via ESI-MS (m/z 443.28 [M+H]+) and 1^1H-NMR (e.g., δ 2.12–2.27 ppm for acetyl groups, δ 5.8–6.2 ppm for allyl protons) .

Q. How is the structural integrity of this compound validated in academic research?

  • Techniques :

  • X-ray crystallography : Refinement using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .
  • NMR spectroscopy : 1^1H and 13^13C NMR to assign stereochemistry (e.g., δ 3.0–4.5 ppm for tetrahydropyran protons, δ 1.8–2.3 ppm for acetoxy groups) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (C17_{17}H24_{24}O10_{10}, MW 388.37 g/mol) .

Q. What safety protocols are critical when handling this compound?

  • Precautions :

  • Use PPE (gloves, goggles) to avoid skin/eye contact; wash with soap/water if exposed .
  • Work in a fume hood to prevent inhalation of vapors; monitor for respiratory irritation .
  • Store in airtight containers at 2–8°C to prevent hydrolysis of acetyl groups .

Advanced Research Questions

Q. How does stereochemistry at the tetrahydropyran core influence biological or physicochemical properties?

  • Analysis :

  • Compare enantiomers synthesized via chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution.
  • Assess bioactivity (e.g., neuroprotection in in vitro models) to establish structure-activity relationships (SAR). For example, axial vs. equatorial acetoxy groups may alter membrane permeability .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like acetylcholinesterase .

Q. What advanced analytical methods resolve contradictions in spectral data for this compound?

  • Strategies :

  • 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals (e.g., allyl vs. tetrahydropyran protons) and assign 13^13C shifts .
  • Dynamic NMR : Study conformational exchange in the tetrahydropyran ring (e.g., chair vs. boat interconversion) .
  • Crystallographic refinement : Address disorder in allyl or acetyl groups using SHELXL’s PART instruction .

Q. How can degradation products of this compound be identified and quantified?

  • Workflow :

  • Forced degradation : Expose to heat (40–60°C), humidity (75% RH), or UV light to simulate stability challenges .
  • LC-MS/MS : Monitor hydrolysis products (e.g., deacetylated derivatives) using a C18 column (gradient: 0.1% formic acid in H2_2O/MeCN) .
  • Kinetic studies : Calculate degradation half-life (t1/2t_{1/2}) under accelerated conditions using Arrhenius plots .

Q. What experimental designs are optimal for studying its biological activity in neuroprotection or enzyme inhibition?

  • Models :

  • In vitro neuroprotection : Use SH-SY5Y cells exposed to salsolinol (Parkinson’s model) or glutamate (Alzheimer’s model). Measure cell viability via MTT assay and caspase-3/7 activity .
  • Enzyme inhibition : Screen against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method. Compare IC50_{50} values to rivastigmine .

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